molecular formula C10H9NO B11919683 1,2-Dihydroisoquinoline-4-carbaldehyde

1,2-Dihydroisoquinoline-4-carbaldehyde

Cat. No.: B11919683
M. Wt: 159.18 g/mol
InChI Key: IDFZBYUJEPDVJJ-UHFFFAOYSA-N
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Description

1,2-Dihydroisoquinoline-4-carbaldehyde is a chemical compound that belongs to the class of isoquinolines Isoquinolines are nitrogen-containing heterocycles that are widely recognized for their presence in various natural products and biologically active molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Dihydroisoquinoline-4-carbaldehyde can be synthesized through several methods. One common approach involves the reaction of isoquinoline with alkyl propiolates and 1,3-diketones under mild reaction conditions. This three-component reaction proceeds without the need for catalysts and yields functionalized 1,2-dihydroisoquinolines . Another method involves the palladium-catalyzed cascade cyclization-coupling of trisubstituted allenamides with arylboronic acids .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the scalability of the aforementioned synthetic routes suggests that they could be adapted for larger-scale production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

1,2-Dihydroisoquinoline-4-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted isoquinoline derivatives.

Scientific Research Applications

1,2-Dihydroisoquinoline-4-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,2-Dihydroisoquinoline-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as a precursor to bioactive molecules that modulate enzymatic activity or receptor interactions. For example, derivatives of isoquinolines have been shown to inhibit the programmed cell death-1 (PD-1)/programmed cell death-ligand 1 (PD-L1) immune checkpoint pathway, which is significant in cancer immunotherapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Dihydroisoquinoline-4-carbaldehyde is unique due to its specific functional groups, which allow for diverse chemical modifications and applications. Its ability to participate in multiple types of reactions and serve as a versatile intermediate makes it valuable in both research and industrial contexts.

Properties

Molecular Formula

C10H9NO

Molecular Weight

159.18 g/mol

IUPAC Name

1,2-dihydroisoquinoline-4-carbaldehyde

InChI

InChI=1S/C10H9NO/c12-7-9-6-11-5-8-3-1-2-4-10(8)9/h1-4,6-7,11H,5H2

InChI Key

IDFZBYUJEPDVJJ-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C(=CN1)C=O

Origin of Product

United States

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